Pigment Red 264

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

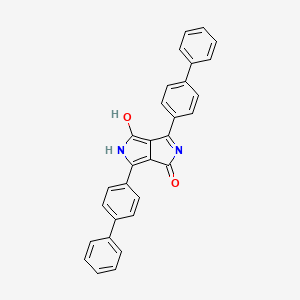

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1,4-bis(4-phenylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2O2/c33-29-25-26(28(32-29)24-17-13-22(14-18-24)20-9-5-2-6-10-20)30(34)31-27(25)23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18,31,34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEFQMYEANTVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893830 | |

| Record name | Pigment Red 264 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88949-33-1 | |

| Record name | Pigment Red 264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088949331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment Red 264 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrrolo (3,4-c)pyrrole-1,4-dione,3,6-bis([1,1'-biphenyl]-4-yl)-2,5 dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 264 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4951S6W1JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Pigment Red 264: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Pigment Red 264 (C.I. 561300), a high-performance diketopyrrolopyrrole (DPP) pigment. Through a comprehensive review of experimental data and methodologies, this document outlines the key analytical techniques employed to confirm the molecule's precise atomic arrangement.

Core Chemical Identity

This compound is chemically identified as 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[1] Its core structure consists of a fused heterocyclic system known as a diketopyrrolo-pyrrole (DPP) chromophore, which is responsible for its intense color and remarkable stability.[1] The molecule is further characterized by the presence of two biphenyl-4-yl groups attached at the 3 and 6 positions of the DPP core.[1]

| Property | Value |

| Chemical Name | 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione |

| CAS Number | 88949-33-1[2] |

| Molecular Formula | C₃₀H₂₀N₂O₂[3][4][5] |

| Molecular Weight | 440.49 g/mol [3][4][5] |

| C.I. Name | This compound / C.I. 561300[4][5] |

Elucidation of the Chemical Structure

The definitive determination of this compound's chemical structure has been achieved through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography: The Definitive Proof

The cornerstone of this compound's structural elucidation is single-crystal X-ray diffraction.[2] This powerful analytical method provides a precise three-dimensional map of the atomic arrangement within the crystal lattice.

A seminal study by Mizuguchi and Miyazaki successfully determined the crystal structure of 3,6-bis(4-biphenylyl)pyrrolo-[3,4-c]pyrrole-1,4-dione.[1] Their work revealed that this compound crystallizes in the triclinic crystal system with the space group P-1.[1][6]

| Crystallographic Data for this compound | |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.226 Å |

| b | 21.886 Å |

| c | 6.793 Å |

| α | 95.25° |

| β | 90.18° |

| γ | 93.82° |

| Volume | 1067.4 ų |

| Z | 2 |

| Data from Mizuguchi & Miyazaki, 2002.[1] |

Experimental Protocol: Single-Crystal X-ray Diffraction (General)

While the specific experimental details for this compound's crystal structure determination are outlined in the original publication, a general protocol for organic pigments is as follows:

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution in a suitable solvent, or by sublimation. For poorly soluble pigments like DPPs, sublimation at high temperatures (around 620 K) in a two-zone furnace is a common method.[1]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to obtain the final crystal structure.

Spectroscopic Characterization

While X-ray crystallography provides the definitive solid-state structure, various spectroscopic methods are essential for confirming the molecular structure in solution and for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the low solubility of this compound, solid-state NMR (ssNMR), particularly ¹³C Magic Angle Spinning (MAS) SSNMR, is a valuable technique.[2] It provides information about the different carbon environments within the molecule, such as aromatic, double bond, and carbonyl carbons, without the need for dissolution. For soluble derivatives of DPP pigments, ¹H and ¹³C NMR spectra in solution are routinely used to confirm their structure.[6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the pigment and to study its fragmentation patterns, which can help in confirming the structure. For this compound, a parent mass peak at an m/z (mass-to-charge ratio) of approximately 441, corresponding to the protonated molecule [M+H]⁺, would be expected.[2]

UV-Visible Spectroscopy

The intense bluish-red color of this compound is due to its strong absorption of light in the visible region of the electromagnetic spectrum.[2] The UV-Vis spectrum is characterized by a strong absorption band corresponding to the π → π* electronic transitions within the conjugated DPP chromophore.[2]

| Spectroscopic Data (Expected for DPP Derivatives) | |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The N-H protons of the DPP core would appear as a broad singlet. |

| ¹³C NMR | Carbonyl carbons are expected around 160-170 ppm. Aromatic and vinylic carbons would resonate in the 110-150 ppm range. |

| Mass Spec. | Expected [M+H]⁺ at m/z ≈ 441.16 |

| UV-Vis | Strong absorption in the visible region, typically between 500-600 nm for DPP pigments in solution.[2] |

Synthesis of this compound

The synthesis of diketopyrrolopyrrole pigments generally involves the condensation of a succinate (B1194679) derivative with an aromatic nitrile in the presence of a strong base.[1] For this compound, the key starting materials are a dialkyl succinate and 4-biphenylcarbonitrile.

General Experimental Protocol: Synthesis of DPP Pigments

-

Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., tert-amyl alcohol) and a strong base (e.g., sodium tert-amoxide).

-

Addition of Reactants: The aromatic nitrile (4-biphenylcarbonitrile for this compound) is added to the reaction mixture, followed by the slow addition of a dialkyl succinate (e.g., diethyl succinate).

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., HCl). The precipitated crude pigment is then collected by filtration, washed with solvents like methanol (B129727) and water, and dried.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pure.tue.nl [pure.tue.nl]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]

Unveiling the Synthesis of a High-Performance Pigment: A Technical Guide to Diketopyrrolopyrrole (DPP) Red 264

For researchers, scientists, and professionals in drug development and materials science, a deep understanding of the synthesis of key organic compounds is paramount. This guide provides a detailed technical overview of the synthesis mechanism of Diketopyrrolopyrrole (DPP) Red 264, a high-performance pigment prized for its vibrant color and exceptional stability.

Diketopyrrolopyrrole (DPP) pigments, first discovered in the 1970s, have become a cornerstone in various applications, including high-quality paints, plastics, and organic electronics, due to their remarkable thermal and photostability.[1][2] Pigment Red 264, chemically known as 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a prominent member of the DPP family, distinguished by its biphenyl (B1667301) substituents.[3][4] Its molecular formula is C30H20N2O2, with a molecular weight of approximately 440.49 g/mol .[3][5]

Core Synthesis Mechanism: A Stepwise Condensation

The fundamental synthesis of the DPP core involves a base-catalyzed condensation reaction between a dialkyl succinate (B1194679) and an aromatic nitrile.[6][7][8] This reaction proceeds through a series of key steps to form the characteristic fused heterocyclic DPP chromophore.

The synthesis of this compound follows this general mechanism, specifically utilizing a succinate derivative and 4-cyanobiphenyl (B145940) as the aromatic nitrile precursor to introduce the biphenyl moieties.[3] The reaction is typically conducted in the presence of a strong base, such as sodium tert-amoxide, and under an inert atmosphere to prevent side reactions.[4][9]

Below is a diagram illustrating the logical progression of the synthesis:

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies, providing a framework for laboratory-scale production.

Synthesis of Crude this compound

This protocol is adapted from a patented method for the synthesis of crude DPP pigments.[9]

Materials:

-

Sodium (Na)

-

tert-Amyl alcohol

-

4-Cyanobiphenyl

-

Dicyclohexyl succinate

-

Methanol

-

Water

Procedure:

-

Prepare sodium tert-amoxide by reacting sodium metal with tert-amyl alcohol. For instance, 4.66 g (0.2 mol) of sodium is mixed with 95.2 ml of tert-amyl alcohol and heated until the sodium melts and completely dissolves.

-

To the freshly prepared sodium tert-amoxide, add 23.8 g (0.13 mol) of 4-cyanobiphenyl and 21.0 g (0.07 mol) of dicyclohexyl succinate.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to 90°C.

-

Pour the reaction mixture into 200 g of a 1:1 (w/w) water/methanol solution with stirring.

-

Heat the resulting suspension to 50°C and hold for 2 hours.

-

Cool the mixture to room temperature and filter the precipitate.

-

Wash the filter cake with water until neutral.

-

Dry the solid product to obtain crude this compound. A typical yield for this step is around 80%.

Purification of this compound

The crude pigment requires further purification to achieve the desired coloristic and physical properties. This is often achieved through solvent treatment.[9]

Materials:

-

Crude this compound

-

N,N-Dimethylformamide (DMF) or Quinoline

-

Water

Procedure:

-

Suspend the crude this compound in a high-boiling solvent such as N,N-dimethylformamide or quinoline. For example, 30 g of crude pigment is added to 500 ml of the solvent.

-

Heat the suspension to reflux and maintain for 5 hours.

-

Cool the mixture to 50°C and filter.

-

Wash the filter cake with water until it is free of solvent.

-

The resulting wet cake is the purified pigment. The yield after this purification step is typically high, around 94-96%.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C30H20N2O2 | [3][5] |

| Molecular Weight | 440.49 g/mol | [3][5] |

| Crude Synthesis Yield | ~80% | [9] |

| Purification Yield | ~94-96% | [9] |

| Reaction Temperature | Reflux (typically 120-150°C) | [4] |

| Reaction Time | 4 - 10 hours | [4] |

| Optimal pH | Slightly alkaline (around 8.5) | [4] |

Key Reaction Considerations

Several factors are critical for the successful and efficient synthesis of high-quality this compound:[3][4]

-

Purity of Precursors: The quality of the final pigment is highly dependent on the purity of the starting materials, 4-cyanobiphenyl and the succinate ester.

-

Inert Atmosphere: The reaction is sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen gas) to prevent unwanted side reactions.

-

Reaction Conditions: Precise control over temperature, reaction time, and solvent is essential to maximize yield and control the particle size and morphology of the pigment, which in turn affects its color and performance properties.

-

Post-Synthesis Processing: Thorough washing and drying are crucial to remove impurities, residual reactants, and byproducts, ensuring the final product meets high purity standards.

The synthesis of Diketopyrrolopyrrole Red 264 is a well-established process that yields a pigment with exceptional properties. By carefully controlling the reaction conditions and purification steps, researchers and manufacturers can produce a high-performance colorant suitable for a wide range of demanding applications. The underlying chemistry of the DPP core formation continues to be an area of interest for the development of novel functional materials.[1][6]

References

- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 88949-33-1 | Benchchem [benchchem.com]

- 5. GSRS [precision.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]

An In-depth Technical Guide to C.I. 561300 (Pigment Red 264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. 561300, a high-performance diketopyrrolopyrrole (DPP) pigment also known as Pigment Red 264. This document details its molecular characteristics, summarizes key quantitative data, outlines experimental methodologies for its synthesis and analysis, and presents visual representations of its synthesis workflow and potential biological interactions.

Molecular and Chemical Identity

C.I. 561300 is a synthetic organic pigment belonging to the diketopyrrolopyrrole (DPP) class, renowned for their exceptional lightfastness, thermal stability, and vibrant color.[1][2] The systematic name for this compound is 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[2]

| Identifier | Value |

| C.I. Name | 561300 |

| Common Name | This compound |

| CAS Number | 88949-33-1[3] |

| Molecular Formula | C₃₀H₂₀N₂O₂[2][4][5] |

| Molecular Weight | 440.49 g/mol [2][4][5] |

| Chemical Group | Diketo-pyrrolo-pyrrole (DPP)[3] |

Physicochemical Properties

This compound exhibits a range of properties that make it suitable for demanding applications. The following table summarizes key quantitative data gathered from various technical sources.

| Property | Value | Source(s) |

| Appearance | Red powder | [6] |

| Color Shade | Bluish Red | [3][6] |

| Density | 1.38 g/cm³ | [3][6] |

| Specific Surface Area | 31.4 m²/g | [3] |

| Oil Absorption | 50-60 ml/100g | [3][6] |

| Heat Resistance | 300-320 °C | [3] |

| Light Fastness | 8 (on a scale of 1-8) | [3] |

| Acid Resistance | 5 (on a scale of 1-5) | [3] |

| Alkali Resistance | 5 (on a scale of 1-5) | [3] |

| Migration Resistance | 5 (on a scale of 1-5) | [3] |

Experimental Protocols

Synthesis of Diketopyrrolopyrrole (DPP) Pigments

The synthesis of DPP pigments, including this compound, generally involves the condensation of a succinate (B1194679) derivative with an appropriate nitrile in the presence of a strong base.[2][7]

A common synthetic route for DPP pigments involves the following conceptual steps:

-

Reaction of an Aryl Nitrile with Diethyl Succinate: The core DPP structure is typically formed by the reaction of an aryl nitrile with diethyl or diisopropyl succinate. This reaction is conducted in the presence of a strong base.[7]

-

Cyclization: The initial reaction is followed by a cyclization step to form the characteristic fused heterocyclic system of the DPP chromophore.[2]

-

Functionalization: For this compound, the synthesis would specifically involve precursors that introduce the biphenyl-4-yl moieties at the 3 and 6 positions of the DPP core.[2]

-

Post-Synthesis Processing: The crude pigment undergoes further processing to achieve the desired particle size, crystal morphology, and surface properties for specific applications.[1]

A more specific method for creating derivatives involves modifying an existing DPP pigment. For instance, new DPP dyes can be synthesized from the commercially available Pigment Red 254. This process includes an initial N-alkylation to improve solubility, followed by a Suzuki-Miyaura cross-coupling reaction with boronic acid derivatives to introduce new functional groups.[7]

Spectroscopic Characterization

The electronic and optical properties of this compound are primarily investigated using absorption and reflectance spectroscopy.

-

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: This technique is employed to measure the absorption, transmission, or reflectance of light in the ultraviolet, visible, and near-infrared regions. The resulting spectrum reveals the wavelengths of light the pigment absorbs, which is fundamental to understanding its color.[1]

Structural Analysis

The precise three-dimensional arrangement of molecules in the solid state is determined using X-ray crystallography.

-

Single-Crystal X-ray Diffraction: This method provides detailed information about the crystal structure of this compound, revealing it to crystallize in the triclinic system.[1] This structural information is crucial for understanding the pigment's stability and performance.

Visualizations

Synthesis and Processing Workflow

The following diagram illustrates a generalized workflow for the synthesis and refinement of DPP pigments like C.I. 561300.

Potential Biological Interactions

While primarily an industrial pigment, research indicates potential interactions of this compound with biological molecules. The diagram below depicts these interactions.

It has been observed that this compound can bind to serum albumin, which may affect the transport and distribution of other substances in the body.[8] Furthermore, its interaction with cytochrome P450 enzymes could potentially alter drug metabolism.[8]

References

- 1. This compound | 88949-33-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - [origochem.com]

- 4. This compound [dyestuffintermediates.com]

- 5. GSRS [precision.fda.gov]

- 6. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Buy this compound | 88949-33-1 [smolecule.com]

In-Depth Technical Guide: Physical Properties of CAS Number 88949-33-1 (Pigment Red 264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the substance identified by CAS number 88949-33-1, commonly known as Pigment Red 264. This high-performance organic pigment, belonging to the diketopyrrolopyrrole (DPP) class, is distinguished by its vibrant color and exceptional stability.[1][2] This document details its physical characteristics, outlines standard experimental protocols for its analysis, and presents a logical workflow for its characterization.

Chemical Identity and Core Properties

This compound is chemically identified as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole.[2] Its molecular structure features a central DPP core, which is a conjugated system of alternating single and double bonds that acts as the primary chromophore responsible for its color.[2] This robust structure imparts high thermal stability and excellent resistance to light and weather, making it suitable for demanding applications.[1][2]

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Registry Number | 88949-33-1 | [1][3][4][5][6] |

| EC / List Number | 413-920-6 | [5] |

| Color Index Name | This compound | [1] |

| C.I. Number | 561300 | [1][4] |

| Synonyms | DPP Red TR, Microlen DPP Rubine TR, Unisperse Rubine TR-E | [1][4] |

| Molecular Formula | C₃₀H₂₀N₂O₂ | [3][4][5] |

| Molar Mass | 440.49 g/mol | [3][4] |

| Appearance | Red powder, Blue Light Red | [1][4] |

| Shade | Bluish | [1] |

| Density | 1.36 g/cm³ (Predicted) | [3] |

| Boiling Point | 767.1 ± 60.0 °C (Predicted) | [3] |

| Flash Point | 250.5 °C | [3] |

| Heat Resistance | 300 °C | [1] |

| Light Fastness | 8 (Excellent) | [1] |

| Oil Absorption | 50-60 g/100g | [1] |

| pH Value | 6.0 - 8.0 | [1] |

| Tinting Strength | 95 - 105% | [1] |

| Solubility | Soluble in concentrated sulfuric acid, nitric acid, and sodium hydroxide (B78521) solution. | [4] |

Experimental Protocols for Characterization

The characterization of this compound involves a suite of analytical techniques to determine its structural, optical, and thermal properties. The following are key experimental protocols employed in its analysis.

-

UV-Vis Spectroscopy : This technique is used to analyze the pigment's absorption maxima (λₘₐₓ) and understand its electronic transitions.[2] The protocol involves dissolving the pigment in solvents of varying polarities to assess any solvatochromic effects, which are shifts in the absorption spectrum due to the solvent.[2] The resulting spectrum reveals the wavelengths of light the chromophore absorbs, which is fundamental to its color.[2]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy techniques are essential for identifying the functional groups present in the molecule, such as carbonyl (C=O) and aromatic rings.[2] In a typical protocol, a sample of the pigment is exposed to infrared or monochromatic light, and the resulting vibrational modes are measured. These experimental spectra are often compared with computational simulations for validation.[2]

-

X-ray Diffraction (XRD) : XRD is the primary method for resolving the crystal structure and identifying any polymorphism (the existence of multiple crystalline forms).[2] The protocol involves irradiating a powdered sample of the pigment with X-rays and analyzing the diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. Rietveld refinement can be paired with XRD for quantitative phase analysis.[2]

-

Thermogravimetric Analysis (TGA) : TGA is used to assess the thermal stability of the pigment.[2] The standard protocol involves placing a sample in a furnace and measuring its weight loss as a function of temperature under a controlled atmosphere (e.g., heating at 10°C/min in N₂).[2] The resulting data reveals the decomposition onset temperature, a critical parameter for high-temperature applications.[2]

-

Differential Scanning Calorimetry (DSC) : DSC is employed to identify phase transitions, such as melting points and glass transitions.[2] The protocol measures the difference in heat flow required to increase the temperature of the sample and a reference. Peaks in the DSC curve indicate thermal events, which can be validated with XRD to confirm structural changes after heating.[2]

Visualization of Characterization Workflow

The logical flow for the comprehensive analysis of a high-performance pigment like this compound can be visualized as follows.

Caption: Workflow for this compound Characterization.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. This compound | 88949-33-1 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. sdinternational.com [sdinternational.com]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. 88949-33-1;177265-40-5, this compound, CAS No 88949-33-1;177265-40-5 this compound jp [chemnet.com]

In-Depth Technical Guide: Photophysical Properties of DPP Red 264

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 264, a member of the diketopyrrolopyrrole (DPP) family of high-performance pigments, is increasingly gaining attention in biomedical research due to its exceptional photostability, strong absorption in the visible spectrum, and potential for fluorescence. This technical guide provides a comprehensive overview of the core photophysical properties of DPP Red 264, alongside detailed experimental protocols for their characterization. The robust nature of the DPP chromophore makes it an attractive scaffold for the development of novel fluorescent probes and photosensitizers for applications in diagnostics and therapy.

Core Photophysical Properties

DPP Red 264, chemically known as 3,6-di(biphenyl-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, exhibits a characteristic bluish-red hue. Its photophysical properties are dictated by the electron-deficient DPP core flanked by biphenyl (B1667301) groups, which extend the π-conjugated system.[1][2] While specific quantitative data for this compound is not extensively reported in publicly available literature, data from closely related DPP derivatives provide valuable insights into its expected photophysical behavior. The following table summarizes typical photophysical parameters for biphenyl-substituted DPP derivatives.

Table 1: Photophysical Properties of Biphenyl-Substituted DPP Derivatives

| Parameter | Value | Solvent/Condition | Reference |

| Absorption Maximum (λmax) | ~476 - 580 nm | Dichloromethane, Chloroform | [3][4] |

| Emission Maximum (λem) | ~515 - 646 nm | Dichloromethane, Chloroform | [4][5] |

| Molar Extinction Coefficient (ε) | ~76,000 M-1cm-1 | Not Specified | [6] |

| Fluorescence Quantum Yield (ΦF) | 0.15 - 0.88 | Chloroform, DMF | [7] |

| Fluorescence Lifetime (τ) | < 2 ns | Chloroform | [4] |

Note: The data presented are for structurally similar biphenyl-substituted DPP derivatives and should be considered as representative values. Actual values for this compound may vary depending on the specific experimental conditions, including solvent, concentration, and aggregation state.

Experimental Protocols

Accurate characterization of the photophysical properties of DPP Red 264 is crucial for its application in a research setting. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of DPP Red 264 to determine its maximum absorption wavelength (λmax) and molar extinction coefficient (ε).

Materials:

-

DPP Red 264

-

Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of DPP Red 264 and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Sonication may be required to aid dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot (Slope = εl, where l is the path length of the cuvette, typically 1 cm).

-

Experimental workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of DPP Red 264 to determine its maximum emission wavelength (λem).

Materials:

-

Dilute solutions of DPP Red 264 (from UV-Vis experiment, ensuring absorbance at excitation wavelength is < 0.1)

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Record the fluorescence emission spectrum of each diluted DPP Red 264 solution. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., if λex = 550 nm, scan from 560 nm to 800 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem).

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a standard with a known quantum yield, is commonly employed.

Materials:

-

DPP Red 264 solutions of varying concentrations (as prepared for UV-Vis)

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions of both the DPP Red 264 and the fluorescent standard in the same solvent.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength. The absorbance values should be kept below 0.1 to minimize inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the DPP Red 264 and the standard.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.

-

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Materials:

-

Dilute solution of DPP Red 264

-

TCSPC instrument equipped with a pulsed laser source (e.g., a picosecond diode laser) and a single-photon detector.

Procedure:

-

Instrument Setup: Set the excitation wavelength of the pulsed laser to the λmax of DPP Red 264.

-

Instrument Response Function (IRF) Measurement: Measure the instrument response function by recording the scatter from a non-fluorescent colloidal solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Sample Measurement: Record the fluorescence decay of the DPP Red 264 solution.

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay to obtain the true fluorescence decay curve.

-

Fit the decay curve with an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime (τ).

-

Applications in Drug Development and Research

The favorable photophysical properties of DPP derivatives make them promising candidates for various biomedical applications. Their strong absorption and emission in the visible to near-infrared (NIR) region are particularly advantageous for biological imaging, as this spectral window minimizes autofluorescence from biological tissues and allows for deeper tissue penetration.[8][9]

Bioimaging

DPP-based fluorescent probes can be designed to target specific cellular organelles or to sense biologically relevant analytes.[5][10] For instance, by functionalizing the DPP core with specific targeting moieties, probes can be directed to the mitochondria or lysosomes, enabling the visualization of these organelles in live cells.

General workflow for cellular imaging with a DPP-based fluorescent probe.

Photodynamic Therapy (PDT)

DPP derivatives can also act as photosensitizers in photodynamic therapy. Upon excitation with light of a specific wavelength, the photosensitizer can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[11][12] These ROS are highly cytotoxic and can induce cell death in targeted cancer cells. The process involves the photosensitizer transitioning from its ground state (S0) to an excited singlet state (S1) upon light absorption. It can then undergo intersystem crossing to a longer-lived triplet state (T1), which has sufficient energy to convert triplet oxygen (3O2) to the highly reactive singlet oxygen (1O2).

Signaling pathway of DPP-mediated photodynamic therapy.

Conclusion

DPP Red 264 and its derivatives represent a class of robust organic pigments with significant potential for advanced applications in biomedical research and drug development. Their excellent photostability and strong light absorption, coupled with the potential for bright fluorescence, make them highly versatile molecular scaffolds. While a more detailed characterization of the parent this compound is warranted, the exploration of functionalized DPP derivatives continues to yield promising tools for cellular imaging and photodynamic therapy. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel photophysical agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of diphenyl-vinyl-substituted diketopyrrolopyrrole isomers on stacking and luminescence - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03935E [pubs.rsc.org]

- 5. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Pigment Red 264: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 264 (C.I. 561300; CAS 88949-33-1), a high-performance diketopyrrolopyrrole (DPP) pigment, is renowned for its vibrant bluish-red shade, exceptional lightfastness, and thermal stability.[1] Its molecular formula is C30H20N2O2.[1] These properties make it a valuable colorant in demanding applications such as automotive coatings and high-end plastics.[2] Beyond its industrial use, the unique photophysical characteristics of the DPP core have drawn significant interest in the fields of organic electronics and materials science. This guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The insolubility of this pigment necessitates the use of solid-state analytical techniques for its characterization.

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

Due to its insolubility, the UV-Vis spectroscopic analysis of this compound is typically performed on solid samples using diffuse reflectance spectroscopy. The electronic absorption spectrum is characterized by strong absorption in the visible region, which is responsible for its intense red color.[3] The core of this compound is the diketopyrrolopyrrole (DPP) structure, a conjugated system that acts as the primary chromophore.[3] Intermolecular interactions in the solid state can influence the absorption spectra of DPP pigments.[3]

Table 1: UV-Vis Spectroscopic Data (Analogous DPP Pigments)

| Spectroscopic Parameter | Wavelength (λmax) | Notes |

| Absorption Maximum | ~500 - 650 nm | Based on data for similar solid-state DPP pigments.[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The analysis is typically carried out on the solid powder using an Attenuated Total Reflectance (ATR) accessory. The Infrared and Raman Users Group (IRUG) spectral database contains an entry for this compound (IOD00263), confirming the availability of reference spectra.[5] Another database lists an ATR-FTIR spectrum for "Ruby DPP TR, PR 264".[6]

Table 2: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~1650 | C=O stretching (lactam) |

| ~1590 | C=C stretching (aromatic) |

| ~1400 | C-N stretching |

| Below 1000 | C-H out-of-plane bending (aromatic) |

| Note: This table is a representation of expected peaks based on the structure of DPP pigments. Specific peak positions and intensities can be found in the referenced databases. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The insolubility of this compound in common NMR solvents makes traditional solution-state NMR analysis impractical. Solid-state NMR (ssNMR), particularly 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is the most suitable technique for the structural elucidation of this pigment in its native powder form.[7] This method provides information about the different carbon environments within the molecule, such as aromatic, olefinic, and carbonyl carbons.

While specific 13C NMR chemical shift data for this compound is not publicly available, analysis of closely related, soluble DPP derivatives provides insight into the expected chemical shift regions. For instance, 13C NMR spectra of N-alkylated DPP derivatives show characteristic signals for the lactam carbonyl carbons around 161 ppm, with aromatic and olefinic carbons appearing in the 125-142 ppm range.[8]

Table 3: Expected 13C NMR Chemical Shift Ranges for this compound (Based on Analogous Structures)

| Carbon Type | Chemical Shift Range (ppm) |

| Carbonyl (C=O) | ~160 - 165 |

| Aromatic/Olefinic (C=C) | ~125 - 145 |

| Note: These are estimated ranges based on data from soluble DPP derivatives.[8] Actual values for solid-state this compound may vary. |

Experimental Protocols

UV-Vis Diffuse Reflectance Spectroscopy

-

Sample Preparation: The powdered this compound is used directly. The sample is placed in a sample holder with a quartz window.

-

Instrumentation: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere) is used.

-

Data Acquisition: A baseline spectrum is recorded using a high-reflectance standard (e.g., BaSO4 or a calibrated white tile). The spectrum of the pigment is then recorded over the desired wavelength range (typically 200-800 nm).

-

Data Processing: The reflectance data (R) is converted to absorbance or Kubelka-Munk units (F(R)) for analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The pigment sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is common.[9]

-

Data Processing: The resulting spectrum is typically presented as absorbance versus wavenumber (cm⁻¹).

Solid-State 13C CP/MAS NMR Spectroscopy

-

Sample Preparation: The powdered this compound is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

-

Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning probe.

-

Data Acquisition: The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions. A cross-polarization (CP) pulse sequence is used to enhance the signal of the low-abundance 13C nuclei by transferring magnetization from the abundant ¹H nuclei.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the 13C NMR spectrum. Chemical shifts are referenced to a standard, such as adamantane (B196018) or glycine.

Visualization of Spectroscopic Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. This compound | 88949-33-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectral Database Index | IRUG [irug.org]

- 6. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Navigating the Solubility Landscape of Pigment Red 264: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds and excipients is paramount. This in-depth technical guide provides a comprehensive overview of the solubility of Pigment Red 264 in organic solvents, addressing the challenges posed by its molecular structure and offering insights into experimental determination.

This compound, a high-performance diketopyrrolopyrrole (DPP) pigment, is renowned for its vibrant color, and exceptional stability against heat, light, and weathering.[1] These very properties, stemming from its rigid, planar molecular structure and strong intermolecular hydrogen bonding, also contribute to its generally low solubility in common organic solvents.[2] This guide synthesizes the available data on its solubility, outlines detailed experimental protocols for its determination, and provides a visual workflow to aid researchers in their laboratory practices.

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature. This is largely due to its classification as a pigment, which is intended to be insoluble in the medium in which it is dispersed. However, some data points and qualitative assessments provide valuable insights.

One source indicates that the solubility of this compound in water is less than 0.1 g/L, effectively classifying it as insoluble.[3] While specific values for organic solvents are scarce, the pigment's resistance to various solvents is often reported on a scale of 1 to 5, where 5 signifies excellent resistance (i.e., very low solubility).

It is crucial to note that the solubility of diketopyrrolopyrrole pigments can be significantly enhanced through chemical modification, such as N-alkylation of the DPP core.[2][4][5] For instance, certain N-alkylated DPP derivatives have demonstrated solubilities in tetrahydrofuran (B95107) (THF) and N-methyl-2-pyrrolidone (NMP) in the range of 7 to 14 g/100 mL.[6] This highlights a potential strategy for researchers working with DPP-based chromophores in solution-phase applications.

Table 1: Solubility and Resistance of this compound in Various Solvents

| Solvent | Quantitative Solubility | Resistance Rating (1-5) | Notes |

| Water | < 0.1 g/L[3] | - | Insoluble. |

| Ethanol | Data not available | 5[7] | Excellent resistance. |

| Ester (e.g., Ethyl Acetate) | Data not available | 5[7] | Excellent resistance. |

| Benzene | Data not available | 5[7] | Excellent resistance. |

| Ketone (e.g., Acetone) | Data not available | 5[7] | Excellent resistance. |

| N-Methyl-2-pyrrolidone (NMP) | Data not available for PR 264. (7-14 g/100 mL for some N-alkylated DPPs[6]) | - | Generally a stronger solvent for DPPs. |

| Tetrahydrofuran (THF) | Data not available for PR 264. (7-14 g/100 mL for some N-alkylated DPPs[6]) | - | Solubility is expected to be low. |

Note: Resistance ratings are on a scale of 1 to 5, where 5 indicates the highest resistance to bleeding or dissolution.

Experimental Protocol for Determining Pigment Solubility

For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The following protocol outlines a standard gravimetric method for quantifying the solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected organic solvent(s) of appropriate purity

-

Temperature-controlled shaker or stirring plate with a water bath

-

Centrifuge

-

Analytical balance (accurate to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess is crucial to ensure saturation is reached.

-

Place the container in a temperature-controlled shaker or a water bath on a stirring plate.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.

-

-

Separation of Undissolved Pigment:

-

After the equilibration period, allow the suspension to settle.

-

To separate the saturated solution from the undissolved pigment, centrifuge the mixture at a high speed.

-

Carefully decant the supernatant. For more precise separation, filter the supernatant through a syringe filter compatible with the solvent.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry container (e.g., a glass vial or aluminum pan).

-

Place the container in an oven at a temperature sufficient to evaporate the solvent without degrading the pigment. The evaporation temperature should be below the pigment's decomposition temperature.

-

Once the solvent has completely evaporated, cool the container in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried pigment residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved pigment by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved pigment by the volume of the solvent used.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of pigment solubility.

References

- 1. This compound - [origochem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. kremer-pigmente.com [kremer-pigmente.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Conjugated polymers containing diketopyrrolopyrrole units in the main chain [beilstein-journals.org]

- 6. scispace.com [scispace.com]

- 7. epsilonpigments.com [epsilonpigments.com]

A Technical Guide to the Quantum Yield of Pigment Red 264 and its Derivatives for Researchers and Drug Development Professionals

Introduction

Photophysical Properties of Diketopyrrolopyrrole (DPP) Pigments

The photophysical properties of DPP pigments are intrinsically linked to their molecular structure. The central DPP core, a rigid and planar fused heterocyclic system, is responsible for the strong absorption and emission in the visible and near-infrared regions.[2][5] The quantum yield (Φ), a measure of the efficiency of photon emission through fluorescence, is a critical parameter for applications such as bioimaging and photodynamic therapy (PDT).

DPP derivatives have garnered significant attention for their potential in cancer therapy and imaging due to their high thermal and photochemical stability, and their ability to generate reactive oxygen species (ROS).[6][7][8] The introduction of various substituents at the 3, 6, and N-positions of the DPP core allows for the fine-tuning of their photophysical properties, including the quantum yield.[5] For instance, the introduction of phenylethynyl groups to boron-coordinated DPP derivatives can lead to moderate emission quantum yields ranging from 0.22 to 0.72.[9]

Quantum Yield of Pigment Red 264 and its Derivatives: A Data-Driven Overview

While a specific fluorescence quantum yield for solid-state this compound has not been reported in the reviewed literature, the general class of DPP pigments exhibits a wide range of quantum yields depending on their substitution and environment. The following table summarizes representative quantum yield data for various DPP derivatives to provide a comparative context.

| DPP Derivative | Quantum Yield (Φ) | Conditions | Reference |

| Boron-coordinated DPP with phenylethynyl groups | 0.22 - 0.72 | Chloroform | [9] |

| Water-soluble DPP derivative | 0.34 (intracellular) | CHO cells | [4] |

Note: The quantum yield of DPP pigments can be significantly influenced by factors such as solvent polarity, aggregation state, and the presence of quenching species. For solid-state pigments like this compound, intermolecular interactions play a crucial role in determining the fluorescence efficiency.

Experimental Protocols for Quantum Yield Measurement

The accurate determination of the fluorescence quantum yield is paramount for evaluating the potential of this compound and its derivatives in various applications. Both relative and absolute methods are employed for this purpose.

Relative Quantum Yield Measurement

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[10][11]

Protocol:

-

Standard Selection: Choose a standard with an absorption and emission profile that overlaps with the sample. Common standards include quinine (B1679958) sulfate, rhodamine 6G, and fluorescein.[12][13]

-

Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent to minimize solvatochromic effects. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorption Spectra: Measure the absorption spectra of both the sample and standard solutions using a UV-Vis spectrophotometer.

-

Fluorescence Spectra: Record the fluorescence spectra of both solutions using a spectrofluorometer, ensuring identical excitation wavelength and experimental conditions.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Absolute Quantum Yield Measurement using an Integrating Sphere

The absolute method directly measures the number of photons emitted versus the number of photons absorbed, providing a more direct and often more accurate determination of the quantum yield, especially for solid samples.[14][15]

Protocol:

-

Instrumentation: An integrating sphere coupled to a spectrofluorometer is required. The integrating sphere collects all the light emitted from the sample over a 4π solid angle.[15][16]

-

Blank Measurement: A measurement of the empty sphere or the sphere containing a blank (solvent or substrate) is taken to determine the instrument response and the intensity of the excitation light.

-

Sample Measurement: The sample is placed in the integrating sphere, and its emission spectrum is recorded upon excitation.

-

Data Analysis: The quantum yield is calculated by comparing the integrated intensity of the sample's emission to the difference in the integrated intensity of the excitation light with and without the sample present.[17]

Visualization of Experimental Workflows

Workflow for Relative Quantum Yield Measurement

Caption: Workflow for relative quantum yield determination.

Workflow for Absolute Quantum Yield Measurement

Caption: Workflow for absolute quantum yield determination.

Signaling Pathways and Cellular Uptake in Biomedical Applications

The application of DPP-based materials, including derivatives of this compound, in fields like photodynamic therapy (PDT) hinges on their interaction with biological systems.[6][7]

Cellular Uptake Mechanisms

For DPP-based nanoparticles to exert their therapeutic effect, they must first be internalized by target cells. The primary mechanisms of cellular uptake for nanoparticles include:

-

Phagocytosis: Primarily by specialized immune cells.[18][19]

-

Pinocytosis: A process common to most cell types, which can be further divided into:

The physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry, play a critical role in determining the dominant uptake pathway.[19][20]

Caption: Cellular uptake pathways for DPP nanoparticles.

Photodynamic Therapy and Reactive Oxygen Species (ROS)

Upon cellular uptake and subsequent irradiation with light of a specific wavelength, DPP-based photosensitizers can generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[6][21] This forms the basis of their application in PDT. The signaling cascade initiated by ROS can lead to apoptosis (programmed cell death) or necrosis of cancer cells.

Caption: Mechanism of ROS generation in photodynamic therapy.

Conclusion

This compound and its derivatives within the DPP family represent a class of materials with significant potential beyond their traditional use as pigments. While the specific quantum yield of this compound remains to be definitively reported, the methodologies for its accurate measurement are well-established. For researchers and drug development professionals, the ability to tune the photophysical properties of DPP derivatives, coupled with their capacity for cellular uptake and ROS generation, opens up exciting avenues for the development of novel diagnostics and therapeutics. Further research into the precise photophysical characteristics of this compound and the specific signaling pathways modulated by its derivatives will be crucial in realizing their full potential in biomedical applications.

References

- 1. This compound | 88949-33-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - [origochem.com]

- 4. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. jasco-global.com [jasco-global.com]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jascoinc.com [jascoinc.com]

- 15. Quantum Efficiency Integrating Spheres | SphereOptics [sphereoptics.de]

- 16. edinst.com [edinst.com]

- 17. google.com [google.com]

- 18. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Diketopyrrolopyrrole-based carbon dots for photodynamic therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

The Serendipitous Discovery and Ascendancy of Diketopyrrolopyrrole (DPP) Pigments: A Technical Guide

A comprehensive overview of the historical development, synthesis, and characterization of a pivotal class of high-performance pigments for researchers, scientists, and drug development professionals.

The journey of diketopyrrolopyrrole (DPP) pigments is a compelling narrative of accidental discovery followed by systematic chemical ingenuity, culminating in a class of materials with exceptional properties and diverse applications. Initially prized for their vibrant colors and outstanding durability in coatings and plastics, DPPs have more recently emerged as crucial building blocks in the realm of organic electronics and biomedical research. This technical guide delineates the key milestones in the historical development of DPP pigments, presenting crucial data, experimental methodologies, and the underlying chemical principles that govern their remarkable characteristics.

The Dawn of an Era: An Accidental Synthesis

The story of DPP pigments begins in 1974 with a serendipitous discovery by Farnum and his colleagues.[1][2] While attempting to synthesize a lactam analogue of pentalene, they unexpectedly produced a brilliant red, highly insoluble crystalline compound.[1][3] This compound was the first synthesized diketopyrrolopyrrole, specifically 3,6-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. However, the initial synthesis method, a Reformatsky-type reaction, suffered from a very low yield of approximately 20%, rendering it unsuitable for industrial production.[4]

From Curiosity to Commercialization: The Ciba-Geigy Breakthrough

The true potential of the DPP chromophore was recognized and unlocked by researchers at Ciba-Geigy (now BASF) in the early 1980s.[2] A team led by Iqbal developed a significantly more efficient and commercially viable synthetic route.[1][5] This new method, which forms the basis of modern DPP pigment production, involves the base-catalyzed condensation of an aromatic nitrile with a dialkyl succinate (B1194679).[1][5] This innovation paved the way for the commercial introduction of the first DPP pigment, Pigment Red 254, in 1986.[6] The Ciba-Geigy synthesis offered a much-improved yield, typically around 70-80%.[4]

The Chemistry of Excellence: Structure and Properties

The exceptional performance of DPP pigments stems from their unique molecular and crystal structure. The core of the DPP molecule is a bicyclic lactam system, which is inherently planar.[7] This planarity, combined with strong intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules and significant π-π stacking interactions in the solid state, leads to their characteristic properties.[2][5]

These properties include:

-

High color strength and brilliant shades: Ranging from orange to red and violet.[2]

-

Excellent lightfastness and weather resistance: Making them ideal for demanding applications like automotive coatings.[6][8]

-

High thermal stability: With most DPP pigments having melting points exceeding 350°C.[4]

-

Low solubility: In most common organic solvents, which is advantageous for pigment applications but requires modification for other uses.[1][9]

A prime example of a commercially successful DPP pigment is Pigment Red 254 . Below is a table summarizing its key performance data.

| Property | Value | Test Method/Conditions |

| Lightfastness | ||

| - Full Shade | 8 (Excellent) | Wool Scale (DIN EN ISO 16474-2 / DIN EN ISO 105-B02) |

| - 1/3 Standard Depth | 8 (Excellent) | Wool Scale (DIN EN ISO 16474-2 / DIN EN ISO 105-B02) |

| Heat Resistance | 200 °C | ISO 787-21 (in Alkyd-Melamine system) |

| 300 °C / 5 minutes | in HDPE (1/3 SD) | |

| Migration Resistance | 5 (Excellent) | Grayscale |

| Solvent Resistance | Grayscale (1=poor, 5=excellent) | |

| - Acid (10% HCl) | 5 | Pigment dipped in solution |

| - Alkali (10% Soda Sol.) | 5 | Pigment dipped in solution |

| - Ethanol | 4-5 | Pigment dipped in solvent |

| - Toluene | 5 | Pigment dipped in solvent |

| - Water | 5 | Pigment dipped in solvent |

| Physical Properties | ||

| - Density | 1.56 g/cm³ | |

| - Specific Surface Area | 25 m²/g | |

| - Oil Absorption | 30-40 g/100g |

Experimental Protocols

Farnum's Original Synthesis (Low Yield)

Iqbal's (Ciba-Geigy) Improved Synthesis (High Yield)

The Ciba-Geigy method represents the state-of-the-art for industrial DPP pigment production. The following is a generalized experimental protocol based on published patents and literature.

Reaction: Base-catalyzed condensation of an aromatic nitrile with a dialkyl succinate.

Reactants:

-

Aromatic Nitrile (e.g., Benzonitrile or 4-Chlorobenzonitrile for Pigment Red 254)

-

Dialkyl Succinate (e.g., Diethyl Succinate or Diisopropyl Succinate)

-

Strong Base (e.g., Sodium tert-amylate or another sodium alkoxide)

-

Inert, high-purity solvent (e.g., tert-amyl alcohol)

Procedure:

-

Preparation of the Base: Sodium metal is dissolved in an excess of the inert alcohol (e.g., tert-amyl alcohol) under an inert atmosphere (e.g., nitrogen) with heating to form the sodium alkoxide in situ.

-

Reaction: The aromatic nitrile and dialkyl succinate are added to the solution of the base. The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-10 hours).

-

Quenching and Precipitation: After the reaction is complete, the mixture is cooled, and the reaction is quenched by the addition of an alcohol/water mixture (e.g., methanol (B129727)/water). This step also serves to precipitate the crude DPP pigment.

-

Isolation and Washing: The precipitated crude pigment is isolated by filtration. The filter cake is then washed extensively with water and methanol until neutral to remove unreacted starting materials and byproducts.

-

Drying and Finishing: The washed pigment is dried to yield the crude DPP product. Further finishing steps, such as recrystallization from a high-boiling organic solvent (e.g., N,N-dimethylformamide) or milling, are often employed to achieve the desired particle size, crystal modification, and pigmentary properties.

Evolution and Future Perspectives

The initial application of DPP pigments was primarily in high-performance coatings, paints, plastics, and inks.[9][10] However, the inherent photophysical and electronic properties of the DPP core have led to extensive research into new applications. By chemically modifying the parent DPP structure, particularly through N-alkylation to improve solubility, researchers have developed a vast library of DPP-based materials.[9]

The first thiophene-flanked DPP-based polymer semiconductor for organic field-effect transistors (OFETs) was reported in 2008, marking a significant milestone in the diversification of DPP applications.[10] Today, DPP derivatives are key components in:

-

Organic Field-Effect Transistors (OFETs): Due to their high charge carrier mobility.[10]

-

Organic Photovoltaics (OPVs): As strong electron-accepting units in donor-acceptor polymers.[9]

-

Fluorescent Probes and Bioimaging: Owing to their high fluorescence quantum yields and photostability.[11]

-

Sensors: For the detection of various analytes.[10]

The historical journey of diketopyrrolopyrrole pigments, from an unexpected laboratory finding to a cornerstone of high-performance materials, underscores the power of chemical innovation. The continuous exploration of this versatile chromophore promises to yield further advancements in materials science, electronics, and medicine.

References

- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. hengyitek.com [hengyitek.com]

- 7. pure.tue.nl [pure.tue.nl]

- 8. ispigment.com [ispigment.com]

- 9. frontiersin.org [frontiersin.org]

- 10. pigments.com [pigments.com]

- 11. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]

Unveiling the Chromophore Absorption Mechanisms of Pigment Red 264: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 264 (C.I. 561300), chemically identified as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole, is a high-performance organic pigment renowned for its vibrant bluish-red shade and exceptional stability.[1][2][3] As a member of the diketopyrrolopyrrole (DPP) family, its robust performance characteristics, including high lightfastness, thermal stability, and weather resistance, make it a preferred choice for demanding applications such as automotive coatings and high-end industrial paints.[1][2] This technical guide provides an in-depth exploration of the core chromophore absorption mechanisms that give rise to the distinct color and photophysical properties of this compound.

Core Chromophore and Electronic Structure

The origin of color in this compound lies within its fundamental molecular structure, specifically the diketopyrrolopyrrole (DPP) core.[1] This bicyclic lactam system acts as the primary chromophore, the component of the molecule responsible for absorbing visible light. The DPP core is inherently electron-deficient, a key feature that, in conjunction with the attached electron-donating biphenyl (B1667301) groups, establishes a donor-acceptor-donor (D-A-D) type electronic structure.

This arrangement facilitates an extensive π-conjugated system that delocalizes electrons across the molecule.[4] The absorption of light energy by this system excites electrons from a lower energy molecular orbital to a higher energy one. In the case of this compound, the most significant of these electronic transitions are π → π* transitions, which occur within the visible region of the electromagnetic spectrum and are responsible for its characteristic red color.[1] The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the specific wavelengths of light absorbed.

Quantitative Photophysical Data

Precise quantitative data for the photophysical properties of this compound are not widely available in public literature. However, data from closely related diketopyrrolopyrrole pigments with similar aromatic substituents provide valuable insights into its expected behavior. The following table summarizes key photophysical parameters for a representative DPP pigment, 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, which serves as a foundational analogue for understanding this compound.

| Property | Value (for 3,6-diphenyl-DPP) | Unit |

| Molar Mass | 440.49 | g/mol |

| Molecular Formula | C₃₀H₂₀N₂O₂ | |

| Absorption Maximum (λmax) | ~500 - 550 | nm |

| Molar Extinction Coefficient (ε) | Not Reported | M⁻¹cm⁻¹ |

| HOMO Energy Level | Not Reported | eV |

| LUMO Energy Level | Not Reported | eV |

| Energy Gap (HOMO-LUMO) | Not Reported | eV |

Note: The λmax range is an estimation based on the typical absorption of DPP pigments in organic solvents. Specific values for this compound may vary depending on the solvent and solid-state packing.

Experimental Protocols

UV-Visible (UV-Vis) Absorption Spectroscopy

The primary technique for characterizing the light-absorbing properties of this compound is UV-Visible spectroscopy. This method measures the absorbance of light at various wavelengths, revealing the electronic transitions within the molecule.

Methodology for Solution-State Measurement:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., chloroform, N-methyl-2-pyrrolidone) in which the pigment is soluble. The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Reference: A cuvette containing the pure solvent is used as a reference to calibrate the spectrophotometer and subtract the absorbance of the solvent.

-

Measurement: The sample solution is placed in a quartz cuvette with a defined path length (typically 1 cm). The absorbance spectrum is recorded over a wavelength range of approximately 300 to 800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.